![molecular formula C44H37BrN6O3 B15062313 methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate is a complex organic compound that features a variety of functional groups, including bromine, ethoxy, and tetrazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate involves multiple steps. One common route starts with the preparation of the biphenyl tetrazole derivative, which is then coupled with the appropriate brominated benzoate under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The biphenyl and tetrazole moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives may be used to study biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and tetrazole moieties are known to engage in various biochemical interactions, which can influence the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-3-((ethoxyamino)methylene)benzoate: Lacks the biphenyl and tetrazole moieties.
Ethyl (E)-2-bromo-3-((ethoxy(((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate is unique due to the presence of the trityl-protected tetrazole and biphenyl moieties, which confer specific chemical and biological properties that are not found in simpler analogs .
Propiedades
Fórmula molecular |
C44H37BrN6O3 |
|---|---|
Peso molecular |
777.7 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-[[C-ethoxy-N-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]carbonimidoyl]amino]benzoate |
InChI |
InChI=1S/C44H37BrN6O3/c1-3-54-43(47-39-25-15-24-38(40(39)45)42(52)53-2)46-30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-48-49-50-51(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3,(H,46,47) |
Clave InChI |
HGTZLZSACVSAPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC(=C7Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


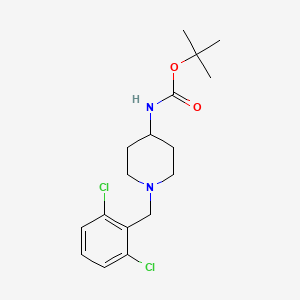
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

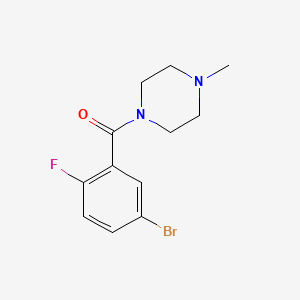
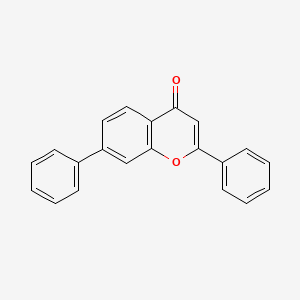

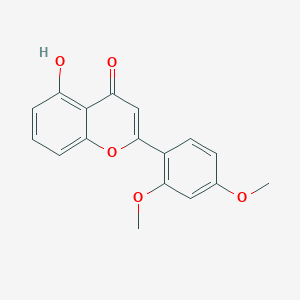
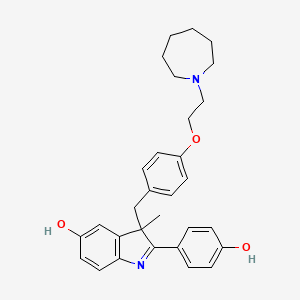
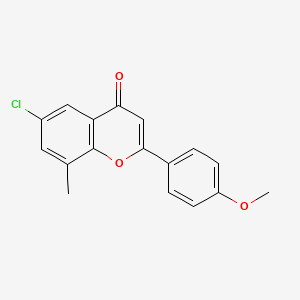
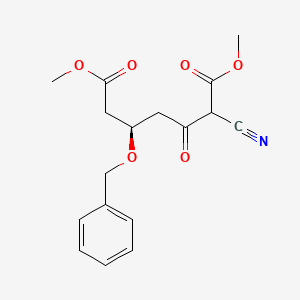
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
